molecular formula C6H5F3N2O2 B11903653 2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)acetic acid CAS No. 1367850-96-1

2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)acetic acid

Cat. No.: B11903653
CAS No.: 1367850-96-1
M. Wt: 194.11 g/mol
InChI Key: RVWWTRPGLFFKCR-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)acetic acid is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms The trifluoromethyl group attached to the imidazole ring enhances the compound’s chemical stability and biological activity

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens and organometallic compounds. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole carboxylic acids, while substitution reactions can produce a variety of fluorinated imidazole derivatives.

Scientific Research Applications

2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the acetic acid moiety enhances its versatility in various applications.

Properties

CAS No.

1367850-96-1

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.11 g/mol

IUPAC Name

2-[4-(trifluoromethyl)-1H-imidazol-5-yl]acetic acid

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)5-3(1-4(12)13)10-2-11-5/h2H,1H2,(H,10,11)(H,12,13)

InChI Key

RVWWTRPGLFFKCR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)CC(=O)O)C(F)(F)F

Origin of Product

United States

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